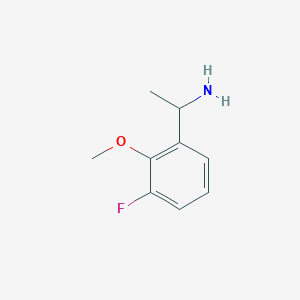

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine

Description

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine is a chiral primary amine characterized by a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 2-position, attached to an ethylamine backbone. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol. The fluorine and methoxy substituents likely influence electronic properties, steric effects, and intermolecular interactions, making it relevant for asymmetric catalysis or bioactive molecule synthesis .

Properties

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDDLSQQLGMSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250312 | |

| Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-08-3 | |

| Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of 3-fluoro-2-methoxybenzoic acid.

Reduction: Formation of 1-(3-fluoro-2-methoxy-phenyl)-ethanol.

Substitution: Formation of 3-methoxy-2-methoxyphenyl-ethylamine.

Scientific Research Applications

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(3-Methoxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO

- Molecular Weight : 199.67 g/mol

- Key Differences : The absence of fluorine reduces electronegativity and alters electronic interactions. The hydrochloride salt form enhances solubility in polar solvents.

- Applications : Used as a biochemical reagent; the methoxy group may stabilize aromatic π-systems in coordination complexes .

(S)-1-(4-Fluorophenyl)ethylamine

- Molecular Formula : C₈H₁₀FN

- Molecular Weight : 139.17 g/mol

- Key Differences : The fluorine at the 4-position creates a distinct electronic environment compared to 3-fluoro substitution. The lack of methoxy reduces steric bulk and hydrogen-bonding capacity.

- Applications : Forms palladium coordination complexes for catalytic applications, highlighting the role of fluorine in modulating ligand-metal interactions .

1-(p-Chlorophenyl)ethylamine

- Molecular Formula : C₈H₁₀ClN

- Molecular Weight : 155.63 g/mol

- Key Differences : Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance halogen bonding. Used as a chiral intermediate in fungicide synthesis, demonstrating the impact of halogen choice on bioactivity .

1-(1-Naphthyl)ethylamine

- Molecular Formula : C₁₂H₁₃N

- Molecular Weight : 171.24 g/mol

- Substituents : Bulky naphthyl group.

- Key Differences: The extended aromatic system increases steric hindrance and surface adsorption capacity. Induces chirality on metal surfaces via proximity of three functional groups, a phenomenon termed "chiral footprint" .

1-(2-Pyridyl)ethylamine

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Substituents : Pyridyl group (heterocyclic).

- Key Differences : The nitrogen in the pyridyl ring enables stronger coordination to metals (e.g., chromium in binuclear complexes), contrasting with phenyl-based amines .

Data Table: Structural and Functional Comparison

*Inferred from structural analogs.

Research Findings and Mechanistic Insights

- Substituent Position Effects : Fluorine at the 3-position (meta) versus 4-position (para) alters electronic density distribution, impacting ligand-metal interactions and catalytic activity . Methoxy groups at ortho positions (e.g., 2-OCH₃) enhance steric hindrance and may stabilize transition states in asymmetric reactions .

- Chiral Induction : Bulky substituents (e.g., naphthyl) enable "chiral footprints" on metal surfaces, critical for enantioselective catalysis .

- Halogen vs. Alkoxy Groups : Chlorine’s polarizability enhances halogen bonding in agrochemicals, while methoxy groups improve solubility and hydrogen-bonding capacity .

Biological Activity

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine, a compound characterized by its unique molecular structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine features a phenyl ring substituted with a fluorine atom and a methoxy group, contributing to its lipophilicity and biological interactions. The compound's CAS number is 1220040-08-3, and it is often used as an intermediate in organic synthesis.

The biological activity of 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine is primarily attributed to its interaction with various molecular targets within cells. It has been shown to modulate the activity of enzymes and receptors, leading to diverse pharmacological effects. Notably, it exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Biological Activity | Impact on Activity |

|---|---|---|

| Fluorine | Enhances potency | Increases binding affinity to targets |

| Methoxy | Improves solubility | Affects cellular uptake |

The presence of the methoxy group on the phenyl ring significantly enhances lipophilicity, which may improve cellular uptake and bioavailability.

Anticancer Activity

1-(3-Fluoro-2-methoxy-phenyl)-ethylamine has demonstrated significant anticancer properties in various studies. For instance:

- Cell Viability Assays : In vitro studies using human cancer cell lines showed that this compound effectively reduces cell viability. Propidium iodide assays indicated a decrease in cell proliferation across multiple cancer types, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a xenograft model study, treatment with 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine resulted in a marked reduction in tumor growth. Researchers established a dose-response relationship, confirming its efficacy against specific cancer types.

Antitubercular Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). Studies indicate that it possesses significant activity against drug-resistant strains without causing notable cytotoxicity to mammalian cells.

Case Study 2: Antitubercular Activity

In research focusing on drug-resistant strains of Mtb, 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine inhibited bacterial growth at low micromolar concentrations. This highlights its potential as a lead compound for developing new antitubercular therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.